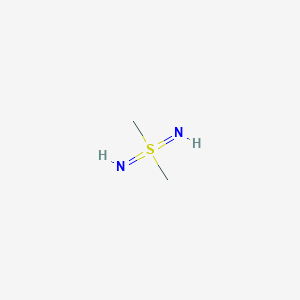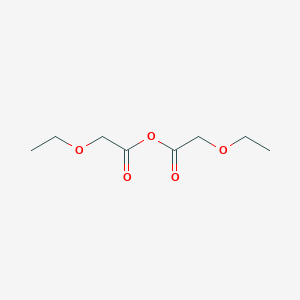
Sulfur, diimidodimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfur, diimidodimethyl- is a chemical compound that has been widely used in scientific research due to its versatile properties. It is a sulfur-containing compound that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of sulfur, diimidodimethyl- is not well understood. However, it has been shown to act as a nucleophile in chemical reactions, which makes it useful in organic synthesis. It has also been shown to have antioxidant properties, which may be responsible for some of its biochemical and physiological effects.
Biochemical and Physiological Effects:
Sulfur, diimidodimethyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and antibacterial properties, which may be useful in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfur, diimidodimethyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has versatile properties that make it useful in a range of scientific research applications. However, there are also some limitations to its use. It is a toxic compound that requires careful handling and disposal. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects in biological systems.
Zukünftige Richtungen
There are several future directions for the use of sulfur, diimidodimethyl- in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases, inflammatory diseases, and infectious diseases. Additionally, its use as a fluorescent probe in bioimaging may lead to new insights into biological processes. Finally, further studies of its mechanism of action may lead to a better understanding of its biochemical and physiological effects.
Conclusion:
Sulfur, diimidodimethyl- is a versatile compound that has been widely used in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. Its use in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research. Overall, sulfur, diimidodimethyl- is a promising compound that has the potential to contribute to the development of new drugs and the understanding of biological processes.
Synthesemethoden
Sulfur, diimidodimethyl- can be synthesized using different methods. One of the most common methods is the reaction of sulfur dichloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction produces sulfur, diimidodimethyl- and sodium chloride as a by-product. Another method involves the reaction of sulfur monochloride with dimethylamine in the presence of a base such as potassium hydroxide. The reaction produces sulfur, diimidodimethyl- and potassium chloride as a by-product.
Wissenschaftliche Forschungsanwendungen
Sulfur, diimidodimethyl- has been widely used in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis, as a cross-linking agent in polymer chemistry, as a catalyst in chemical reactions, and as a stabilizer in the production of plastics and rubbers. Additionally, it has been used as a fluorescent probe in bioimaging and as a model compound in studies of sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
13904-95-5 |
|---|---|
Produktname |
Sulfur, diimidodimethyl- |
Molekularformel |
C2H8N2S |
Molekulargewicht |
92.17 g/mol |
IUPAC-Name |
diimino(dimethyl)-λ6-sulfane |
InChI |
InChI=1S/C2H8N2S/c1-5(2,3)4/h3-4H,1-2H3 |
InChI-Schlüssel |
YVEUHSWFOYPLLX-UHFFFAOYSA-N |
SMILES |
CS(=N)(=N)C |
Kanonische SMILES |
CS(=N)(=N)C |
Andere CAS-Nummern |
13904-95-5 |
Synonyme |
(methylsulfonodiimidoyl)methane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















